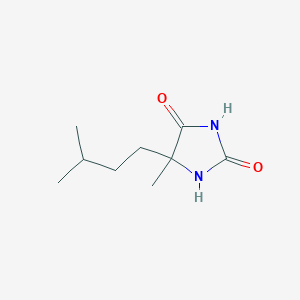

5-Methyl-5-(3-methylbutyl)imidazolidine-2,4-dione

Description

5-Methyl-5-(3-methylbutyl)imidazolidine-2,4-dione is a hydantoin derivative characterized by a branched alkyl substituent (3-methylbutyl) at the 5-position of the imidazolidine-2,4-dione core. The 3-methylbutyl group confers unique steric and electronic properties, influencing solubility, metabolic stability, and intermolecular interactions.

Properties

IUPAC Name |

5-methyl-5-(3-methylbutyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-6(2)4-5-9(3)7(12)10-8(13)11-9/h6H,4-5H2,1-3H3,(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAOECLJIPVXRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1(C(=O)NC(=O)N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396842 | |

| Record name | 5-methyl-5-(3-methylbutyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65826-55-3 | |

| Record name | 5-methyl-5-(3-methylbutyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 5-Methyl-5-(3-methylbutyl)imidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 3-methylbutylamine with methyl isocyanate, followed by cyclization to form the imidazolidine ring . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Methyl-5-(3-methylbutyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imidazolidine derivatives.

Reduction: Reduction reactions can lead to the formation of reduced imidazolidine compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Methyl-5-(3-methylbutyl)imidazolidine-2,4-dione has various applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-5-(3-methylbutyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Branched vs.

- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., phenyl, naphthyl) increase π-π stacking interactions, crucial for binding to targets like Tankyrase or 5-HT6 receptors . Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity, altering reaction kinetics and binding affinity .

Anticancer Activity

- Tankyrase Inhibition : Derivatives with aryl substituents (e.g., 5-methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]) exhibit dual inhibition of Tankyrase 1/2, with binding free energies of -43.88 kcal/mol (TNKS-1) and -30.79 kcal/mol (TNKS-2). The rigid aromatic core facilitates hydrophobic interactions with the enzyme’s catalytic domain .

- Comparison with Aliphatic Analogs : Aliphatic substituents (e.g., 3-methylbutyl) may reduce binding specificity due to decreased π-system interactions, though improved solubility could enhance bioavailability .

CNS-Targeted Activity

- 5-HT6 Receptor Modulation : KMP-10 (5-naphthyl derivative) shows potent 5-HT6R affinity (Ki < 20 nM) and anxiolytic/antidepressant activity in vivo. Bulky aromatic groups improve receptor selectivity over aliphatic analogs .

- Mechanistic Divergence: Unlike tricyclic antidepressants, hydantoin derivatives like 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione act via non-monoamine pathways, highlighting substituent-dependent mechanisms .

Physicochemical and Spectroscopic Properties

UV Absorption

- Arylidene Derivatives : (Z)-5-((E)-3-phenylallylidene)imidazolidine-2,4-dione derivatives exhibit λmax ~350 nm, comparable to avobenzone, a commercial UV filter. Elongated conjugated systems induce bathochromic shifts, unlike alkyl-substituted analogs .

- Alkyl-Substituted Analogs : Lack extended conjugation results in lower molar absorption coefficients, limiting UV-filter applications .

Thermal Stability

- Melting Points : Aryl-substituted derivatives (e.g., Hyd8: 5-methyl-5-phenyl) have higher melting points (~150–200°C) due to crystalline packing, whereas alkyl analogs (e.g., Hyd3: 5-but-3-enyl-5-methyl) are more likely to be oils or low-melting solids .

Biological Activity

5-Methyl-5-(3-methylbutyl)imidazolidine-2,4-dione (MMBID) is a heterocyclic compound with significant biological activity, particularly within the imidazolidine family. This article explores its biological properties, potential pharmacological applications, and relevant case studies.

- Molecular Formula : C₉H₁₆N₂O₂

- Molecular Weight : Approximately 183.23 g/mol

- Structure : The compound features a five-membered imidazolidine ring with two carbonyl groups and substituents including a methyl and a 3-methylbutyl group.

Biological Activities

Research indicates that MMBID and its derivatives exhibit a range of biological activities, including:

- Antiepileptic Effects : Some derivatives have shown potential as antiepileptic agents due to their ability to modulate neurotransmitter systems, particularly GABAergic pathways.

- Antimicrobial Activity : Preliminary studies suggest the compound may possess antimicrobial properties against various bacterial strains .

- Cytotoxicity : Investigations into the cytotoxic effects of MMBID on cancer cell lines indicate potential for further development as an anticancer agent.

The biological activity of MMBID is attributed to its structural characteristics, which allow for interaction with various biological targets. Key mechanisms include:

- Modulation of Enzymatic Activity : MMBID may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes.

- Receptor Interaction : The compound's structure facilitates binding to neurotransmitter receptors, impacting synaptic transmission and neuronal excitability.

Antiepileptic Activity

A study focused on the antiepileptic properties of MMBID derivatives revealed promising results. The derivatives were tested in animal models exhibiting seizure activity. Notably:

- Efficacy : Certain derivatives significantly reduced seizure frequency compared to control groups.

- Mechanism : The antiepileptic effects were linked to enhanced GABA receptor activity, suggesting a mechanism similar to existing antiepileptic drugs.

Antimicrobial Properties

Research into the antimicrobial activity of MMBID indicated effectiveness against several pathogenic bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These findings suggest that MMBID could serve as a lead compound for developing new antimicrobial agents .

Comparative Analysis with Related Compounds

The uniqueness of MMBID lies in its specific combination of substituents that may enhance its biological activity compared to other imidazolidine derivatives. Below is a comparison table highlighting structural characteristics and biological activities:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Methylimidazolidine-2,4-dione | Lacks bulky substituents | Simpler structure; baseline compound |

| 5-Acetamido-3-methylbutylimidazolidine-2,4-dione | Acetamido group present | Enhanced solubility |

| 5-(4-Chlorobutyl)imidazolidine-2,4-dione | Contains a chlorobutyl substituent | Different reactivity due to halogen |

| This compound | Features longer branched alkyl chain | Potential for enhanced biological activity |

Q & A

Q. What are the standard synthetic routes for 5-Methyl-5-(3-methylbutyl)imidazolidine-2,4-dione and its derivatives?

The compound and its derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, 5-methyl-5-(substituted phenyl)imidazolidine-2,4-dione derivatives can be prepared by reacting hydantoin precursors with halogenated ketones (e.g., 2-chloro-1-(2,4-difluorophenyl)ethan-1-one) under basic conditions (General Method B) . Similar approaches are used for alkenyl- or aryl-substituted hydantoins, with IR and NMR confirming structural integrity .

Q. Which spectroscopic techniques are essential for structural characterization?

Infrared (IR) spectroscopy identifies carbonyl stretching vibrations (~1700–1750 cm⁻¹) characteristic of hydantoin rings. Nuclear magnetic resonance (¹H and ¹³C NMR) is critical for resolving substituent effects:

- ¹H NMR : Methyl groups (δ 1.7–1.8 ppm) and alkene protons (δ 5.0–5.3 ppm) are diagnostic .

- ¹³C NMR : Carbonyl carbons (δ 170–175 ppm) and fluorinated aromatic carbons (δ 160–165 ppm, split due to ¹³C-¹⁹F coupling) are key .

Q. What analytical methods ensure purity of synthesized derivatives?

Purity is validated using liquid chromatography-mass spectrometry (LC/MS) , ultra-performance liquid chromatography (UPLC-MS) , and high-performance liquid chromatography (HPLC) with chiral columns (e.g., Astec® Cellulose DMP) for enantiomeric resolution . Reported purities exceed 95% in most cases .

Advanced Research Questions

Q. How can molecular modeling predict binding modes with biological targets like tankyrase 2 (TNKS2)?

X-ray crystallography (e.g., PDB ID: 4BUY) reveals that the 1,8-naphthalimide moiety of related compounds binds deeply into TNKS2's catalytic domain, forming hydrogen bonds with Gly1032 and π-π interactions with Tyr1071 . Molecular docking can simulate substituent effects, prioritizing derivatives with extended hydrophobic groups or hydrogen-bond donors.

Q. How to resolve discrepancies in ¹³C NMR chemical shifts caused by fluorinated substituents?

Fluorine atoms induce splitting in ¹³C signals via scalar coupling (e.g., δ 165.7 ppm, dd, ¹JCF = 255.4 Hz in ). Decoupling experiments or density functional theory (DFT) calculations can isolate these effects . For complex splitting patterns, 2D NMR (HSQC, HMBC) may clarify assignments .

Q. How do substituents influence biological activity (e.g., PARP inhibition or 5-HT6 receptor binding)?

- PARP inhibition : Bulky aryl groups (e.g., naphthalene) enhance hydrophobic interactions in TNKS2's binding pocket, as shown in and .

- 5-HT6 receptor ligands : Electron-withdrawing groups (e.g., trifluoromethoxy) improve binding affinity. highlights hydantoin-triazine hybrids (e.g., KMP-10) with nanomolar potency and anti-obesity activity .

Q. How to address contradictions in reported pharmacological activities across studies?

Discrepancies arise from assay conditions (e.g., cell lines, receptor subtypes). For example:

- reports antidepressant activity via tetrabenazine antagonism (ED₅₀ = 42 mg/kg), while focuses on 5-HT6R-mediated anxiolytic effects .

- Cross-validate using orthogonal assays (e.g., in vitro enzyme inhibition + in vivo behavioral models).

Data Contradiction Analysis

Q. Why do purity values vary between studies (e.g., 97% vs. 100%)?

Purity depends on purification methods (e.g., recrystallization vs. column chromatography) and analytical techniques. reports 97.39–100% purity via LC/MS, whereas uses UPLC-MS for higher resolution . Always cross-check with elemental analysis or quantitative NMR.

Q. How to interpret conflicting spectral data for structurally similar derivatives?

Minor structural changes (e.g., methyl vs. ethyl groups) significantly alter NMR shifts. For example:

- 5-Methyl-5-phenyl derivatives () show distinct ¹H NMR methyl signals (δ 1.77 ppm) compared to 5-ethyl analogs (δ 1.2–1.4 ppm) .

- Use computational tools (e.g., ACD/Labs or MestReNova) to predict and compare spectra.

Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.